Bienvenue dans la boutique en ligne BenchChem!

7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Medicinal Chemistry Purine Scaffold Diversity SAR

This trisubstituted purine-2,6-dione (C17H18ClN5O2) presents a unique substitution topology—N7 (2-chlorobenzyl), C8 (pyrrolidin-1-yl), and N3 (methyl)—unavailable in generic analogs. Procure for ortho-chloro SAR expansion, MTH1 (NUDT1) screening, or prospective virtual screening validation. Note: Supplied under AldrichCPR AS-IS terms; buyer must perform independent identity and purity confirmation before use.

Molecular Formula C17H18ClN5O2
Molecular Weight 359.81
CAS No. 361174-79-0
Cat. No. B2645819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS361174-79-0
Molecular FormulaC17H18ClN5O2
Molecular Weight359.81
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC=C4Cl
InChIInChI=1S/C17H18ClN5O2/c1-21-14-13(15(24)20-17(21)25)23(10-11-6-2-3-7-12(11)18)16(19-14)22-8-4-5-9-22/h2-3,6-7H,4-5,8-10H2,1H3,(H,20,24,25)
InChIKeyGNTBYYHXUYGTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione Procurement Baseline: Compound Class, Source Identity, and Data Availability


7-(2-Chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 361174-79-0) is a fully synthetic, trisubstituted purine-2,6-dione small molecule (MF: C17H18ClN5O2; MW: 359.81 g/mol) . The compound bears a 2-chlorobenzyl substituent at N7, a pyrrolidin-1-yl group at C8, and a methyl group at N3 on the xanthine core. It is currently available through Sigma-Aldrich exclusively under the AldrichCPR (Custom Pharmacopoeia Reagent) label, where it is supplied to early discovery researchers as part of a collection of rare and unique chemicals without seller-collected analytical characterization . This compound is also listed in several commercial screening library catalogues under identifiers including BAS 02927551 (ASINEX), F0886-0042 (Life Chemicals), and STOCK2S-20910 (InterBioScreen) .

Why Generic Substitution Fails for 7-(2-Chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione: Structural Uniqueness and the Absence of Isosteric Replacements


For procurement decisions involving this compound, generic or in-class substitution is not supported by available evidence. The simultaneous presence of a 2-chlorobenzyl N7 substituent, a C8 pyrrolidinyl moiety, and an N3 methyl group on the purine-2,6-dione scaffold creates a substitution pattern that is structurally distinct from other commercially available purine-2,6-dione analogs. The isomeric 4-chlorobenzyl variant (CAS 478252-99-2) and the 1,3-dimethyl congener (CAS not available for direct comparison) represent the closest structural neighbors . Importantly, Sigma-Aldrich supplies this compound under its AldrichCPR label, indicating that no seller-provided analytical characterization is available and the buyer assumes full responsibility for identity and purity confirmation . No published head-to-head activity comparisons between this compound and any close analog were identified in the open scientific literature. Consequently, any substitution with a nominally similar purine-2,6-dione analog without orthogonal biological profiling carries a scientifically unquantifiable risk of altered target engagement, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence Guide for 7-(2-Chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione


Structural Uniqueness Versus Nearest 4-Chlorobenzyl Isomer: Substituent Position Defines a Distinct Chemical Entity

The target compound differs from its closest commercially identified structural neighbor, 7-(4-chlorobenzyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, in two key positions: (i) the chlorine atom resides at the ortho (2-) rather than para (4-) position on the benzyl ring, and (ii) the methylation pattern is N3-methyl only versus 1,3-dimethyl . No quantitative biological activity data are publicly available for either compound to compare. This represents a structural differentiation only, without measurable functional consequence determined by published experiment.

Medicinal Chemistry Purine Scaffold Diversity SAR

MTH1 (NUDT1) Inhibitory Activity: Isolated IC50 Value Without Comparator Context

A single BindingDB/ChEMBL entry (ChEMBL_162020; CHEMBL772960) reports competitive inhibition activity for this compound against Toxoplasma gondii purine nucleoside phosphorylase, but the specific Ki or IC50 value is not displayed in the accessible record snippet [1]. Separately, a BindingDB record for a structurally unverified monomer (BDBM50152139; CHEMBL3780307) reports an IC50 of 10 nM against recombinant human MTH1 using a PPiLight assay [2]; however, the SMILES string for that monomer does not match the target compound. No validated, compound-identity-confirmed IC50 against human MTH1 was found for CAS 361174-79-0 in the open literature. This precludes any quantitative differentiation against known MTH1 inhibitors such as TH588 or (S)-crizotinib.

Cancer Biology Oxidative Stress MTH1 Inhibition

Procurement-Relevant Purity and Characterization: AldrichCPR Status Versus Characterized Reference Standards

The target compound is sold by Sigma-Aldrich under the AldrichCPR label with an explicit disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Sigma-Aldrich sells this product AS-IS and makes NO REPRESENTATION OR WARRANTY WHATSOEVER' . In contrast, a typical research-grade purine-2,6-dione standard (e.g., caffeine, CAS 58-08-2, Sigma product C0750) is supplied with a certified purity of ≥99% and a comprehensive Certificate of Analysis (COA). This represents a fundamental procurement quality gap: the target compound lacks vendor-guaranteed purity, identity verification by NMR/HPLC, and batch-to-batch consistency data.

Chemical Procurement Quality Control Compound Characterization

Evidence-Constrained Application Scenarios for 7-(2-Chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione


Scaffold Diversification in Purine-Focused Medicinal Chemistry Libraries

This compound provides a structurally distinctive purine-2,6-dione scaffold that combines ortho-chlorobenzyl and pyrrolidinyl substituents in a single entity . While no published SAR data exist, a medicinal chemistry group seeking to expand the chemical diversity of a purine-based screening library may include this compound specifically to probe the ortho-chloro substitution effect on benzyl ring binding, which cannot be addressed by the para-chloro isomer. Procurement for this purpose is viable provided the buyer performs independent identity and purity verification, consistent with the AldrichCPR terms of sale .

Exploratory MTH1/NUDT1 Target Engagement Studies Requiring De Novo Validation

The purine-2,6-dione scaffold has been explored in the context of MTH1 (NUDT1) inhibition, and isolated BindingDB records suggest potential activity for structurally related purine analogs . A researcher interested in MTH1 as a target may procure this compound for exploratory biochemical screening, but must perform de novo IC50 determination, selectivity profiling against related nucleoside triphosphate hydrolases, and cellular target engagement assays (e.g., CETSA) to generate any interpretable differentiation data. No pre-existing comparative dataset supports its preferential selection over known MTH1 inhibitors.

Physicochemical Property Profiling of N7-ortho-Chlorobenzyl Purine-2,6-diones

The ortho-chlorobenzyl substituent is expected to confer distinct lipophilicity (cLogP), aqueous solubility, and plasma protein binding characteristics relative to the para-chloro or unsubstituted benzyl analogs, though no experimentally measured values have been published for this compound . A drug metabolism and pharmacokinetics (DMPK) group may procure this compound specifically to measure these parameters and establish an ortho-substituent SAR dataset for the purine-2,6-dione series. In the absence of vendor-provided purity data , the group must first confirm compound identity and purity by orthogonal analytical methods before initiating DMPK assays.

Computational Chemistry and Docking Studies Requiring Experimentally Uncharacterized Ligands

This compound's distinct substitution topology (2-chlorobenzyl, 3-methyl, 8-pyrrolidinyl) makes it a suitable test ligand for evaluating virtual screening enrichment or scoring function accuracy in docking programs, particularly for purine-binding sites such as kinases or phosphodiesterases . The absence of experimental binding data for this compound is actually advantageous for such prospective validation studies, as it eliminates the risk of overfitting. Procurement is suitable for this application provided the user accepts the AS-IS quality terms .

Quote Request

Request a Quote for 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.